molecular formula C23H24N4O3 B5410849 5-acetyl-6-methyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one

5-acetyl-6-methyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one

Cat. No. B5410849
M. Wt: 404.5 g/mol
InChI Key: SZGQYJANCCMLDC-UHFFFAOYSA-N
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Description

The compound “5-acetyl-6-methyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one” is a complex organic molecule. It contains several functional groups, including an acetyl group, a methyl group, a carbonyl group, and a pyridinone ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyridinone ring, for example, is a six-membered ring with one nitrogen atom and a carbonyl group .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the acetyl group could undergo nucleophilic acyl substitution, and the pyridinone ring could participate in electrophilic aromatic substitution .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. For example, it could be studied for potential medicinal properties, given the prevalence of pyridinone rings in pharmaceutical compounds .

properties

IUPAC Name

5-acetyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-14-18(15(2)28)12-19(22(29)25-14)23(30)27-10-8-17(9-11-27)21-20(13-24-26-21)16-6-4-3-5-7-16/h3-7,12-13,17H,8-11H2,1-2H3,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGQYJANCCMLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)N2CCC(CC2)C3=C(C=NN3)C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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